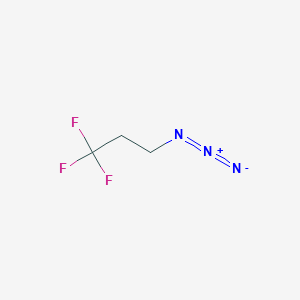

3-Azido-1,1,1-trifluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Peptidotriazoles Synthesis

The cycloaddition of azides to alkynes, facilitated by copper(I) catalysis, is a cornerstone reaction in the synthesis of 1H-[1,2,3]-triazoles, which are integral to developing peptidotriazoles. This reaction is highly efficient, compatible with solid-phase peptide synthesis, and has been utilized to incorporate 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the utility of azide-alkyne cycloaddition in bioorganic chemistry and peptide modification (Tornøe, Christensen, & Meldal, 2002).

Magnetic Properties in Azido-bridged Complexes

Azido compounds play a critical role in the synthesis of azido-bridged complexes, which exhibit fascinating magnetic properties. For instance, reaction of NaN(3) with Cu(II) ions in the presence of 1,3-diaminopropane led to the formation of an azido-bridged complex, displaying weak antiferromagnetic exchange interactions, a phenomenon explored through experimental and theoretical magneto-structural studies (Triki et al., 2005).

Ligand Field Influence and Magnetic Anisotropy

The azido ligand's ligand field significantly impacts magnetic anisotropy in coordination chemistry. A study on a Co(II)-azido complex demonstrated how the ligand field influences static and dynamic magnetic data, providing insights into the electronic structure and magnetic coupling mechanisms in such azido-bridged complexes (Schweinfurth et al., 2015).

Fluorogenic 1,3-Dipolar Cycloaddition Reaction

Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions involving 3-azidocoumarins and terminal alkynes yield intense fluorescent 1,2,3-triazole products. This mild reaction condition has led to the construction of a large library of fluorescent coumarin dyes, highlighting the azido group's inertness to biological systems and its potential for bioconjugation and bioimaging applications (Sivakumar et al., 2004).

Azidotrifluoromethylation of Alkenes

Photoredox-catalyzed azidotrifluoromethylation represents another innovative application, where alkenes undergo difunctionalization to yield β-trifluoromethylated azides or amines. This process exemplifies the synthetic utility of azidotrifluoromethane derivatives in creating compounds with significant biological and material science applications (Dagousset, Carboni, Magnier, & Masson, 2014).

Mécanisme D'action

Target of Action

The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .

Mode of Action

The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of this compound reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .

Biochemical Pathways

The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .

Result of Action

The result of the action of this compound is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .

Propriétés

IUPAC Name |

3-azido-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRJIDOINEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)

![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)